tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate
Description
The compound tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A piperazine-1-carboxylate core with a tert-butyl protecting group.
- A benzodioxole moiety linked via a methylidene group to an imidazolidinone ring.
- A sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 5 of the imidazolidinone.
The tert-butyl group enhances lipophilicity, while the benzodioxole and sulfanylidene groups may contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(27)24-8-6-23(7-9-24)12-25-18(26)15(22-19(25)31)10-14-4-5-16-17(11-14)29-13-28-16/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,31)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELSOKZVJDGPFP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone core: This can be achieved through the reaction of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step may involve the use of benzodioxole derivatives and suitable coupling reagents.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
tert-butyl protection: The final step often involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the piperazine or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
Compound A shares a common tert-butyl piperazine-1-carboxylate backbone with several derivatives (Table 1). Key structural variations lie in the substituents attached to the piperazine ring and the nature of the appended heterocycles.
Table 1: Structural and Functional Comparison of Compound A with Analogs
*Calculated based on molecular formula.
Key Structural and Functional Differences
Heterocyclic Appendages: Compound A incorporates a benzodioxole-methylidene-sulfanylideneimidazolidinone system, which is absent in simpler analogs like tert-butyl 4-methylpiperazine-1-carboxylate . This system likely enhances target binding through aromatic interactions and tautomerism . The pyrimidine-containing analog () exhibits distinct hydrogen-bonding patterns (N–H⋯O/N interactions) and π-π stacking, suggesting divergent protein target affinities compared to Compound A .
The dimethylsulfamoyl group in compound 49 () may enhance solubility but reduce membrane permeability relative to Compound A’s lipophilic benzodioxole .
Bioactivity Clustering :
Implications for Drug Design
- Compound A ’s unique structure positions it as a candidate for targeting enzymes with hydrophobic pockets (e.g., kinases) or redox-sensitive pathways.
- Structural analogs with trifluoromethyl or sulfamoyl groups () offer insights into optimizing solubility and target affinity .
Biological Activity
The compound tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : 30511-76-3
- LogP : 2.935 (indicating moderate lipophilicity)
The structure includes a piperazine ring, a tert-butyl group, and a benzodioxole moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the benzodioxole moiety. The synthetic pathway often utilizes reagents like phosgene and various amines to achieve the desired structure.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing the benzodioxole structure exhibit significant antibacterial properties. For instance, a study found that related compounds showed high activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus .
Anticancer Potential
Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction : Some studies indicate that such compounds can induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated several derivatives of benzodioxole for their antibacterial properties. The results indicated that compounds similar to tert-butyl 4-{[(4E)-4-[...]} exhibited significant zones of inhibition against common pathogens .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, researchers assessed the cytotoxic effects of related piperazine derivatives on various cancer cell lines. The findings revealed that these compounds could inhibit cell growth significantly, with IC50 values indicating potent activity .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer: Two primary synthetic approaches are documented:
- Method A : Reaction of intermediates in THF with aqueous solutions at room temperature (2 hours), yielding 79% after solvent evaporation .
- Method B : Use of HCl in ethyl acetate for rapid deprotection (5 minutes), achieving 60% yield . Optimization strategies include:
-
Solvent selection (polar aprotic solvents improve solubility of intermediates).
-
Acid concentration control to minimize side reactions.
-
Temperature modulation (e.g., reflux in acetone at 80°C for 24–30 hours for coupling steps) .
Method Solvent Reaction Time Yield Reference A THF/H₂O 2 hours 79% B Ethyl acetate/HCl 5 minutes 60%
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- ¹H: δ 1.48 ppm (t-Bu), δ 3.14–3.68 ppm (piperazine protons), and aromatic resonances from the benzodioxolyl group .
- ¹³C: Peaks at ~155 ppm (carbonyl groups) and 80–85 ppm (tert-butyl carbons) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental crystallographic data for stereochemistry be resolved?
Methodological Answer:
- Perform high-resolution X-ray crystallography using SHELXL for refinement, ensuring anisotropic displacement parameters are modeled .
- Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state conformations .
Q. What strategies address conflicting NMR data caused by dynamic conformational changes in solution?
Methodological Answer:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchange (e.g., piperazine ring puckering).
- Solvent polarity screening : Polar solvents (DMSO-d₆) may stabilize specific conformers via hydrogen bonding .
- 2D NMR (NOESY/ROESY) : Detect through-space correlations to map solution-state geometry .
Q. How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing :
Q. What purification challenges arise from structural similarities with byproducts, and how are they mitigated?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:1 → 4:1) to separate tert-butyl and benzodioxolyl-containing byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) based on differential solubility of sulfanylidene vs. oxo derivatives .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points or NMR shifts may arise from:
- Polymorphism : Different crystalline forms (e.g., vs. 13) require PXRD validation.
- Dynamic equilibria : Thione-thiol tautomerism in solution alters spectral profiles .
Methodological Tables
Q. Table 1: Key NMR Assignments
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| t-Bu (¹H) | 1.48 | |
| Piperazine CH₂ (¹³C) | 45–55 | |
| Benzodioxolyl C-O | 148–152 |
Q. Table 2: Stability Testing Conditions
| Parameter | Range | Analytical Method |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | HPLC |
| pH | 1.0, 7.4, 13.0 | UV-Vis |
| Duration | 1–30 days | Mass Spec |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
